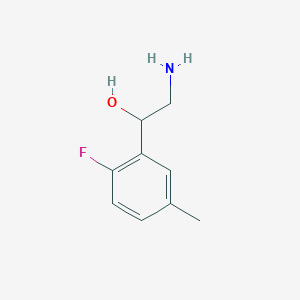
(2S)-1-(2-chlorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-chlorophenyl)propan-2-ol: is a chiral compound with the molecular formula C9H11ClO. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of (2S)-1-(2-chlorophenyl)propan-2-one: This method involves the reduction of (2S)-1-(2-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high selectivity for the desired enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of (2S)-1-(2-chlorophenyl)propan-2-one using a chiral catalyst. This method provides high enantioselectivity and is suitable for large-scale production.
Industrial Production Methods: Industrial production of (2S)-1-(2-chlorophenyl)propan-2-ol often involves the use of chiral catalysts and optimized reaction conditions to achieve high yield and enantioselectivity. The process may include steps such as purification by distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-ol can undergo oxidation to form (2S)-1-(2-chlorophenyl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form (2S)-1-(2-chlorophenyl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-one.
Reduction: (2S)-1-(2-chlorophenyl)propan-2-amine.
Substitution: (2S)-1-(2-chlorophenyl)propan-2-chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: (2S)-1-(2-chlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic effects and is used in the development of new drugs targeting specific biological pathways.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mécanisme D'action
The mechanism of action of (2S)-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
(2S)-1-(2-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom in (2S)-1-(2-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chiral Center: The (2S) configuration provides specific enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
(2S)-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
Clé InChI |
FPTQXZXPSPFFSP-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1Cl)O |
SMILES canonique |
CC(CC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)











